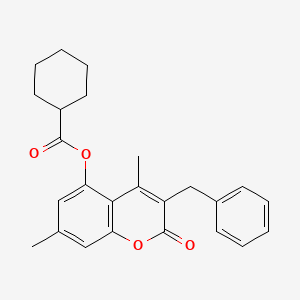![molecular formula C19H14N4O5S B4890420 N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide](/img/structure/B4890420.png)
N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide is a complex organic compound with a molecular formula of C19H14N4O5S This compound is characterized by the presence of a furan ring, a nitrobenzoyl group, and a carbamothioylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the nitration of benzoyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with 3-aminophenyl furan-2-carboxamide in the presence of a base to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by electrophilic substitution on the furan ring.
Aplicaciones Científicas De Investigación
N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mecanismo De Acción
The mechanism of action of N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group is known to interact with enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity. The carbamothioylamino linkage may also play a role in binding to specific receptors or enzymes, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-[(3-propoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide: Similar structure but with a propoxy group instead of a nitro group.
N-(carbamothioylamino)furan-2-carboxamide: Lacks the benzoyl group, making it structurally simpler.
Uniqueness
N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide is unique due to the presence of the nitrobenzoyl group, which imparts specific chemical reactivity and potential biological activity
Propiedades
IUPAC Name |
N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5S/c24-17(14-7-1-2-8-15(14)23(26)27)22-19(29)21-13-6-3-5-12(11-13)20-18(25)16-9-4-10-28-16/h1-11H,(H,20,25)(H2,21,22,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZBDNNFDWFCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-hydroxy-2-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B4890339.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B4890364.png)


![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4890381.png)
![(5Z)-5-[(5-bromofuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B4890384.png)
![[6-(Diethylamino)-2,3-dimethylhex-4-yn-3-yl] acetate](/img/structure/B4890390.png)

![2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid](/img/structure/B4890405.png)
![N-isopropyl-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4890421.png)
![5-(4-bromophenyl)-1-(4-propan-2-ylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B4890426.png)
![7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4890442.png)
![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890449.png)
